Hogival; Oestrone-3-acetate; Puboestrene

説明

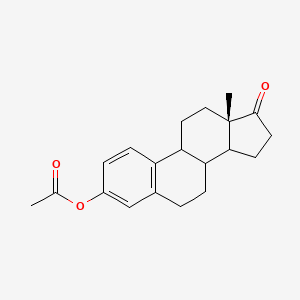

Hogival, Oestrone-3-acetate, and Puboestrene are synonyms for the same chemical compound, identified by the CAS number 901-93-9. This compound is a steroidal estrogen derivative with the molecular formula C₂₀H₂₄O₃ and a molecular weight of 312.4 g/mol. Structurally, it is characterized by:

- A 3-acetoxy group (esterification of estrone at the 3-hydroxy position).

- A 17-keto group on the estratriene backbone (1,3,5(10)-estratriene).

Puboestrene is the name used in phytochemical contexts, as it was first isolated from the bark of Holarrhena pubescens. Hogival is likely a trade name, while Oestrone-3-acetate is the standardized chemical nomenclature. The compound is implicated in estrogenic pathways, particularly in hormone-dependent conditions like breast cancer, and has been studied for its metabolic interactions with estrone sulfatase.

特性

分子式 |

C20H24O3 |

|---|---|

分子量 |

312.4 g/mol |

IUPAC名 |

[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16?,17?,18?,20-/m0/s1 |

InChIキー |

KDPQTPZDVJHMET-MPTUAUJUSA-N |

異性体SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CC[C@]4(C(C3CC2)CCC4=O)C |

正規SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

同義語 |

acetoxyestrone estrone acetate |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares Oestrone-3-acetate (Hogival/Puboestrene) with structurally or functionally related compounds:

Key Structural and Functional Differences:

Oestrone-3-acetate vs. Hexestrol: Oestrone-3-acetate is a steroidal estrogen, while Hexestrol is a non-steroidal synthetic estrogen. The latter lacks the steroid backbone, reducing receptor specificity but enhancing metabolic stability. Hexestrol is less prone to enzymatic degradation, making it suitable for oral administration.

Oestrone-3-acetate vs. Dehydroepiandrosterone Acetate :

- Both are steroid esters, but Dehydroepiandrosterone Acetate is an androgen precursor with a 5-ene structure, whereas Oestrone-3-acetate has an aromatic A-ring (estratriene).

Oestrone-3-acetate vs. Estrone-3-methylthiophosphonate :

- The thiophosphonate group in the latter confers resistance to hydrolysis, enhancing its efficacy as a sulfatase inhibitor compared to Oestrone-3-acetate.

Detailed Research Findings

Estrogenic and Anticancer Activity

- Mechanism in Breast Cancer: Oestrone-3-acetate is hydrolyzed to estrone, which is further converted to estradiol. This pathway is critical in hormone-dependent breast tumors.

- Natural Source and Antibacterial Synergy: Puboestrene, isolated from H. pubescens, synergizes with novobiocin to combat multidrug-resistant Acinetobacter baumannii. This highlights its role beyond estrogenic activity.

Structural-Activity Relationships (SAR)

- Acetylation at Position 3 : Enhances lipid solubility and prolongs half-life compared to estrone.

- Modifications at Position 3 : Thiophosphonate or methyl groups (as in Estrone-3-methylthiophosphonate) block metabolic hydrolysis, creating potent inhibitors.

Limitations of Structural Similarity

Despite shared steroid backbones, minor structural changes (e.g., 5-ene vs. estratriene) drastically alter biological activity. For example, Hydrogesterone (a progestin) and Oestrone-3-acetate bind to different nuclear receptors, illustrating the importance of functional group placement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。